1-Bromo-2-methylnaphthalene

Asymmetric catalysis Suzuki–Miyaura coupling Axial chirality

1-Bromo-2-methylnaphthalene (BMNAP, C₁₁H₉Br) is a sterically hindered, electron-rich aryl bromide with a 1-bromo-2-methyl substitution pattern on the naphthalene scaffold. It exists as a clear yellow liquid at room temperature (bp 296 °C, density 1.418 g/mL at 25 °C, refractive index n₂₀/D 1.648).

Molecular Formula C11H9Br
Molecular Weight 221.09 g/mol
CAS No. 2586-62-1
Cat. No. B105000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-methylnaphthalene
CAS2586-62-1
Synonyms2-Methyl-1-bromonaphthalene;  NSC 36286;  β-Methyl-α-bromonaphthalene
Molecular FormulaC11H9Br
Molecular Weight221.09 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2C=C1)Br
InChIInChI=1S/C11H9Br/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,1H3
InChIKeyCMIMBQIBIZZZHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-methylnaphthalene (CAS 2586-62-1): Technical-Grade Aryl Bromide Building Block for Asymmetric Biaryl Synthesis


1-Bromo-2-methylnaphthalene (BMNAP, C₁₁H₉Br) is a sterically hindered, electron-rich aryl bromide with a 1-bromo-2-methyl substitution pattern on the naphthalene scaffold . It exists as a clear yellow liquid at room temperature (bp 296 °C, density 1.418 g/mL at 25 °C, refractive index n₂₀/D 1.648) . BMNAP is primarily utilized as a cross-coupling building block in the asymmetric synthesis of axially chiral 2,2′-dimethyl-1,1′-binaphthyl derivatives via Suzuki–Miyaura or Kumada–Corriu coupling with Ni or Pd catalysts [1]. Its ortho-disubstituted structure and electron-donating methyl group confer distinct reactivity profiles in transition-metal-catalyzed transformations relative to unsubstituted or differently substituted bromonaphthalenes [2].

1-Bromo-2-methylnaphthalene (CAS 2586-62-1): Why Regioisomeric Analogs Cannot Be Substituted Without Experimental Validation


Regioisomers of bromomethylnaphthalene—including 1-bromo-2-methylnaphthalene, 2-bromo-1-methylnaphthalene, and 1-bromonaphthalene—exhibit fundamentally divergent reactivity in cross-coupling and electrophilic substitution due to differences in steric environment and electronic distribution [1]. In Pd-catalyzed nitrile-group transfer from acetonitrile, 1-bromo-2-methylnaphthalene (ortho-disubstituted) affords 1-cyano-2-methylnaphthalene in 76% yield from the isolated Pd(II) oxidative addition intermediate, whereas mono-ortho-substituted or unsubstituted bromoarenes yield no cyanation product under identical conditions [2]. This outcome demonstrates that the specific ortho-disubstitution pattern of 1-bromo-2-methylnaphthalene is mechanistically required for productive catalytic turnover in this transformation. Additionally, the C(1)–Br bond dissociation dynamics in the radical anion state follow a stepwise pathway yielding bromide and a chiral binaphthalene dimer—a reaction pathway that depends critically on the 1-bromo-2-methyl substitution arrangement [3]. Substituting a generic bromonaphthalene without verifying these substitution-dependent properties risks failed coupling reactions, reduced yields, or complete loss of stereochemical outcomes.

1-Bromo-2-methylnaphthalene (CAS 2586-62-1): Quantified Differentiation Evidence for Procurement Decisions


Asymmetric Suzuki–Miyaura Coupling: Enantioselectivity for Axially Chiral Binaphthyl Synthesis

In asymmetric Suzuki–Miyaura coupling with 1-naphthalenboronic acid, 1-bromo-2-methylnaphthalene yields non-racemic binaphthalenes with 37% enantiomeric excess (ee) when catalyzed by chiral P,O-ferrocenyl ligand (R)-12 at 40–60 °C [1]. Under identical conditions, unsubstituted 1-bromonaphthalene or 2-bromo-1-methylnaphthalene (CAS 20601-22-3) cannot achieve this stereochemical outcome because the methyl group ortho to bromine is essential for generating the steric bias required for axial chirality induction [2].

Asymmetric catalysis Suzuki–Miyaura coupling Axial chirality Binaphthyl ligand synthesis

Oxidative Bromination Synthesis Yield: Optimized vs. Classical Bromination

Synthesis of 1-bromo-2-methylnaphthalene via oxidative bromination using H₂O₂–HBr in methanol at 0–5 °C achieves 94% isolated yield with high purity [1]. Classical electrophilic bromination of 2-methylnaphthalene using Br₂ with Fe or AlBr₃ catalyst typically suffers from competing C1/C4 ring bromination byproducts and polyhalogenation, resulting in lower effective yields (often 60–80% range) and requiring chromatographic purification .

Process chemistry Oxidative bromination Yield optimization Regioselective synthesis

Suzuki–Miyaura Coupling of Bulky Substrates: Catalyst Loading and Temperature Efficiency

The Pd complex rac-6 catalyzes Suzuki–Miyaura coupling of 1-bromo-2-methylnaphthalene with naphthylboronic acid at catalyst loadings of 0.1–0.5 mol% and temperatures of 40–70 °C [1]. In contrast, analogous couplings of less sterically demanding substrates (e.g., 4-bromotoluene with phenylboronic acid) under the same catalytic system require only 0.01–0.1 mol% catalyst and proceed at 25–40 °C [2]. The higher loading and temperature requirements for 1-bromo-2-methylnaphthalene reflect its steric bulk and electron-rich character, which attenuate oxidative addition rates.

Cross-coupling catalysis Palladium catalysis Sterically hindered substrates Catalyst loading

HOMO–LUMO Energy Gap and Nonlinear Optical (NLO) Parameters via DFT Calculations

DFT calculations (B3LYP/6-311++G(d,p)) for 1-bromo-2-methylnaphthalene yield a HOMO–LUMO energy gap of 4.12 eV, with the HOMO primarily localized on the naphthalene π-system and the LUMO distributed across the bromine-substituted ring [1]. In comparison, unsubstituted naphthalene exhibits a HOMO–LUMO gap of approximately 4.58 eV (calculated at comparable theory level) [2]. The 0.46 eV reduction in gap reflects the electron-donating methyl group and polarizable bromine substituent, which modulate frontier orbital energies and influence charge-transfer characteristics.

DFT calculation Electronic structure Nonlinear optics Spectroscopic characterization

Electrochemical C–Br Bond Dissociation: Radical Anion Pathway to Chiral Binaphthalene Dimers

Electrochemical reduction of 1-bromo-2-methylnaphthalene generates a radical anion intermediate that undergoes C–Br bond dissociation via a stepwise mechanism, ultimately forming an intrinsically chiral 2,2′-dimethyl-1,1′-binaphthyl dimer [1]. The dissociation dynamics, mapped by dynamic reaction coordinate (DRC) calculations at the ab initio level, reveal a well-defined minimum-energy path with a calculated activation barrier of ~12–15 kcal mol⁻¹ for bromide expulsion [1]. In contrast, 1-bromonaphthalene radical anion dissociation follows a simpler pathway without the same steric constraints and does not intrinsically generate axial chirality upon dimerization [2].

Electrochemistry Radical anion Bond dissociation Chiral dimerization

Palladium-Catalyzed Nitrile-Group Transfer: Ortho-Disubstitution Requirement for Productive Cyanation

In Pd(PPh₃)₂Cl₂/Zn-mediated nitrile-group transfer from acetonitrile to aryl bromides, 1-bromo-2-methylnaphthalene (ortho-disubstituted) undergoes oxidative addition to form isolable Pd(II) intermediate Pd(PPh₃)₂(2-Me-Np)Br, which upon heating with Zn powder at 160 °C yields 1-cyano-2-methylnaphthalene in 76% isolated yield [1]. Under identical catalytic conditions, mono-ortho-substituted bromoarenes and unsubstituted bromobenzene produce <5% cyanation product, with the reaction failing at the oxidative addition or subsequent nitrile insertion step [1]. The ortho-methyl group adjacent to bromine is mechanistically required to stabilize the Pd(II) intermediate and facilitate C–CN bond formation.

Cyanation Nitrile transfer Palladium catalysis Ortho-substitution effect

1-Bromo-2-methylnaphthalene (CAS 2586-62-1): Evidence-Backed Application Scenarios for Research and Industrial Use


Asymmetric Synthesis of Axially Chiral 2,2′-Dimethyl-1,1′-binaphthyl Ligands

1-Bromo-2-methylnaphthalene is the electrophilic coupling partner of choice for constructing axially chiral 2,2′-dimethyl-1,1′-binaphthyl scaffolds via asymmetric Suzuki–Miyaura or Kumada–Corriu cross-coupling. The ortho-methyl substitution creates the steric environment necessary for enantioselective aryl–aryl bond formation, achieving up to 37% ee with chiral ferrocenyl ligands [1]. This application is directly validated by asymmetric coupling studies using 1-naphthalenboronic acid and chiral P,O-ferrocenyl catalysts at 40–60 °C [1].

Electrosynthesis of Chiral Binaphthalene Dimers via Radical Anion Intermediates

Electrochemical reduction of 1-bromo-2-methylnaphthalene generates a radical anion that undergoes stereoselective C–Br bond dissociation, ultimately yielding intrinsically chiral 2,2′-dimethyl-1,1′-binaphthyl dimers [2]. This electrosynthetic pathway is supported by ab initio dynamic reaction coordinate (DRC) calculations and represents a unique capability not accessible with unsubstituted 1-bromonaphthalene [2].

Palladium-Catalyzed Nitrile-Group Transfer for Cyanonaphthalene Synthesis

In Pd/Zn-mediated nitrile transfer from acetonitrile, 1-bromo-2-methylnaphthalene undergoes oxidative addition to a stable Pd(II) intermediate, which upon heating with Zn powder at 160 °C yields 1-cyano-2-methylnaphthalene in 76% isolated yield [3]. This transformation is uniquely productive for ortho-disubstituted bromoarenes; mono-ortho-substituted and unsubstituted analogs fail (<5% yield) under identical conditions [3].

Suzuki–Miyaura Coupling of Sterically Hindered Biaryl Systems

As a sterically demanding, electron-rich aryl bromide, 1-bromo-2-methylnaphthalene serves as a benchmark substrate for evaluating new Pd and Ni catalysts designed for challenging cross-couplings. The compound has been demonstrated to couple with naphthylboronic acid using a ferrocenyl phosphine/NHC Pd complex rac-6 at 0.1–0.5 mol% loading and 40–70 °C [4], establishing it as a relevant test substrate for catalyst development targeting hindered biaryl synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-2-methylnaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.